molecular formula C17H29NO B4920961 N-butyl-5-(3,4-dimethylphenoxy)pentan-1-amine

N-butyl-5-(3,4-dimethylphenoxy)pentan-1-amine

Cat. No.: B4920961
M. Wt: 263.4 g/mol
InChI Key: IUEVPWCSURFPHA-UHFFFAOYSA-N
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Description

N-butyl-5-(3,4-dimethylphenoxy)pentan-1-amine is an organic compound with the molecular formula C17H29NO It is characterized by a butyl group attached to a pentanamine chain, which is further substituted with a 3,4-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-(3,4-dimethylphenoxy)pentan-1-amine typically involves the reaction of 3,4-dimethylphenol with a suitable halogenated pentane derivative, followed by the introduction of the butylamine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-(3,4-dimethylphenoxy)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-butyl-5-(3,4-dimethylphenoxy)pentan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with cellular components.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-5-(3,4-dimethylphenoxy)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-5-(3,4-dimethylphenoxy)pentan-1-amine: shares structural similarities with other phenoxy-substituted amines and butylamines.

    This compound: can be compared to compounds like N-butyl-5-(3,4-dimethylphenoxy)pentan-2-amine and N-butyl-5-(3,4-dimethylphenoxy)pentan-3-amine.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This compound’s distinct structure allows for unique interactions and applications that may not be achievable with similar compounds.

Properties

IUPAC Name

N-butyl-5-(3,4-dimethylphenoxy)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-4-5-11-18-12-7-6-8-13-19-17-10-9-15(2)16(3)14-17/h9-10,14,18H,4-8,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEVPWCSURFPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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